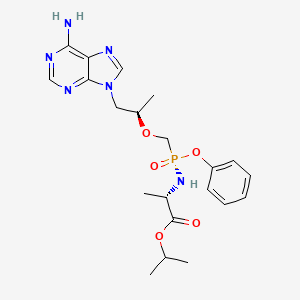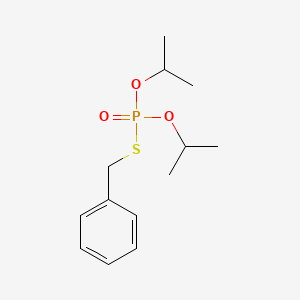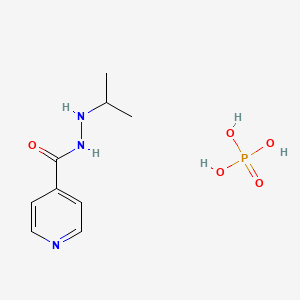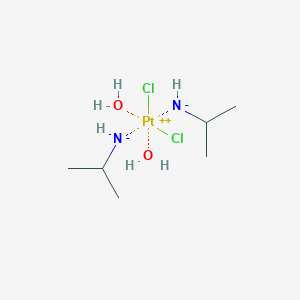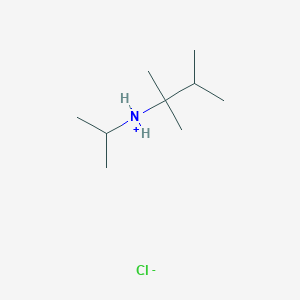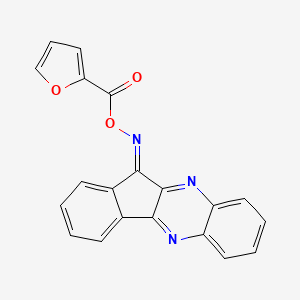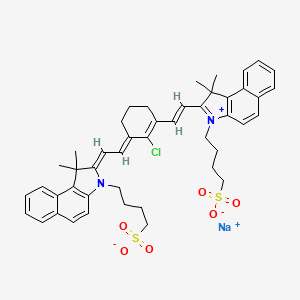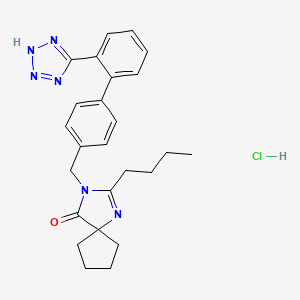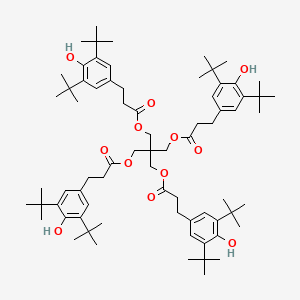
Isofraxidin
Vue d'ensemble
Description
On le trouve principalement dans le règne végétal, en particulier dans les genres Eleutherococcus et Fraxinus . L'isofraxidin est connu pour ses effets potentiels multi-cibles, ce qui en fait un composé d'intérêt dans divers domaines de la recherche.
Applications De Recherche Scientifique
Isofraxidin has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is studied for its potential as a precursor for synthesizing other biologically active compounds. Its unique structure makes it a valuable compound for various chemical reactions and modifications.
Biology: In biological research, this compound is known for its antioxidant properties. It acts as a potent reactive oxygen species (ROS) scavenger, protecting cells from oxidative stress and damage .
Medicine: this compound has shown promising results in medical research, particularly in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. It targets various inflammatory mediators, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), tumor necrosis factor-α (TNF-α), and matrix metalloproteinases (MMPs) .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and nutraceuticals. Its multi-target effects and low levels of side effects make it a valuable compound for various industrial applications .
Mécanisme D'action
Isofraxidin (7-hydroxy-6, 8-dimethoxy coumarin) is a hydroxy coumarin with several biological and pharmacological activities . This article will explore the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound’s primary targets include Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Vascular Endothelial Growth Factor A (VEGFA) . NF-κB plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals . VEGFA is a signal protein produced by cells that stimulates the formation of blood vessels .
Mode of Action
This compound interacts with its targets, leading to significant changes. It inhibits the expression of NF-κB, thereby exerting anti-diabetic, antilipidemic, and antioxidant effects . Docking analysis showed excellent binding affinity of this compound by creating numerous H-bonds and non-bonded interaction with Lys145 of chain A and chain B, and Tyr57 of NF-κB .
Biochemical Pathways
This compound affects several biochemical pathways. It improves the antioxidant enzymatic system, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH), reducing the level of oxidative stress . It also impacts the lipidemic function, showing hypolipidemic action by reducing Total Cholesterol (TC), Triglycerides (TG), and Low-Density Lipoproteins cholesterol (LDL-c), and increasing High-Density Lipoprotein cholesterol (HDL-c) .
Pharmacokinetics
This compound exhibits a unique pharmacokinetic profile with rapid absorption after oral uses, leading to different pharmacological effects . .
Result of Action
The action of this compound results in improved blood glucose level and plasma insulin level . It also shows renal protective action by reducing Blood Urea Nitrogen (BUN), Serum Creatinine (SCR), and Galactose Single Point (GSP), and restoring the damaged architecture of kidney tissues .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Isofraxidin interacts with various enzymes, proteins, and other biomolecules in the body. It has been found to exert anti-diabetic, antilipidemic, and antioxidant effects . It also plays a role in inhibiting the NF-ĸB pathway .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve blood glucose level and plasma insulin level .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Docking analysis showed excellent binding affinity of this compound by creating numerous H-bonds and non-bonded interaction with Lys145 of chain A and chain B, and Tyr57 of NF-ĸB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been found to restore the damaged architecture of kidney tissues in Streptozotocin-induced diabetic rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to have renal protective action (reducing BUN, SCR, and GSP) in STZ diabetic rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and has effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'isofraxidin peut être synthétisé en utilisant des dérivés de benzaldéhyde comme précurseurs. La synthèse implique plusieurs étapes, notamment l'utilisation de solvants semi-polaires tels que l'acétate d'éthyle (EtOAc). Les méthodes courantes de synthèse comprennent les techniques de micro-ondes, de mécanochimie et d'ultra-sons .
Méthodes de production industrielle : La production industrielle de l'this compound implique l'extraction et la purification à partir de sources végétales. Des techniques telles que la macération, le reflux, l'extraction assistée par ultrasons et l'extraction par micro-ondes sont utilisées pour obtenir l'extrait brut contenant l'this compound. L'extrait est ensuite purifié à l'aide de colonnes de gel de silice et de RP-18 .
Analyse Des Réactions Chimiques
Types de réactions : L'isofraxidin subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses activités biologiques.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l'this compound comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de ces réactions varient en fonction du produit souhaité et de la voie réactionnelle spécifique.
Principaux produits : Les principaux produits formés à partir des réactions de l'this compound comprennent des dérivés aux propriétés pharmacologiques améliorées. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles .
4. Applications de la recherche scientifique
L'this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : En chimie, l'this compound est étudié pour son potentiel en tant que précurseur de la synthèse d'autres composés biologiquement actifs. Sa structure unique en fait un composé précieux pour diverses réactions chimiques et modifications.
Biologie : En recherche biologique, l'this compound est connu pour ses propriétés antioxydantes. Il agit comme un piégeur puissant des espèces réactives de l'oxygène (ROS), protégeant les cellules du stress oxydatif et des dommages .
Médecine : L'this compound a montré des résultats prometteurs en recherche médicale, en particulier dans le traitement du cancer, des maladies neurodégénératives et des maladies cardiovasculaires. Il cible divers médiateurs inflammatoires, notamment le facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB), le facteur de nécrose tumorale α (TNF-α) et les métalloprotéinases matricielles (MMP) .
Industrie : Dans le secteur industriel, l'this compound est utilisé dans le développement de produits pharmaceutiques et nutraceutiques. Ses effets multi-cibles et ses faibles niveaux d'effets secondaires en font un composé précieux pour diverses applications industrielles .
5. Mécanisme d'action
L'this compound exerce ses effets par le biais de multiples cibles et voies moléculaires. Il inhibe l'activité de NF-κB, un régulateur clé de l'inflammation, et réduit l'expression de cytokines pro-inflammatoires telles que TNF-α. L'this compound module également l'activité des métalloprotéinases matricielles, qui sont impliquées dans le remodelage et la réparation tissulaires . De plus, il protège les cellules du stress oxydatif en piégeant les espèces réactives de l'oxygène et en améliorant l'activité des enzymes antioxydantes .
Comparaison Avec Des Composés Similaires
L'isofraxidin est unique parmi les hydroxycoumarines en raison de sa structure spécifique et de ses effets multi-cibles. Les composés similaires comprennent :
Esculetine (6,7-dihydroxycoumarine) : Connue pour ses propriétés antioxydantes et anti-inflammatoires.
Scopoletine (7-hydroxy-6-méthoxycoumarine) : Présente des activités anti-inflammatoires, antioxydantes et antimicrobiennes.
Fraxine (7,8-dihydroxy-6-méthoxycoumarine) : Connue pour ses effets anti-inflammatoires et antioxydants.
L'this compound se distingue par sa gamme plus large d'activités biologiques et son potentiel en tant qu'agent thérapeutique multi-cibles.
Propriétés
IUPAC Name |
7-hydroxy-6,8-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)11(15-2)9(7)13/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEVRHHMDJKUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197557 | |
| Record name | Isofraxidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486-21-5 | |
| Record name | Isofraxidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isofraxidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isofraxidin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isofraxidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOFRAXIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304915F056 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


